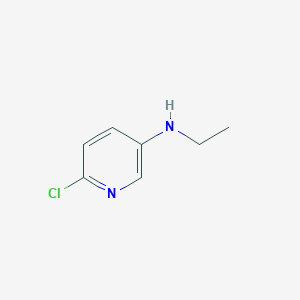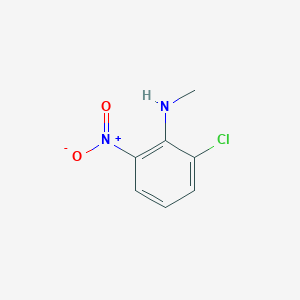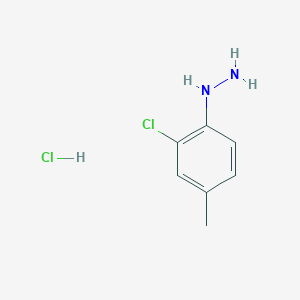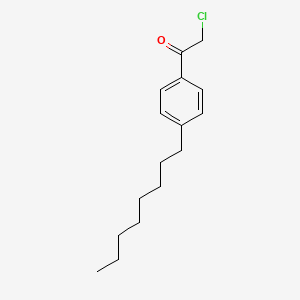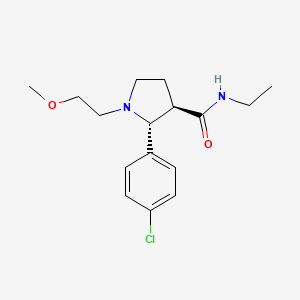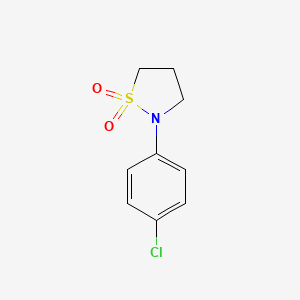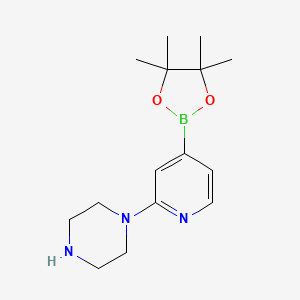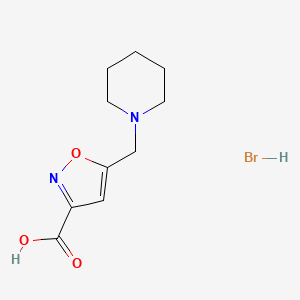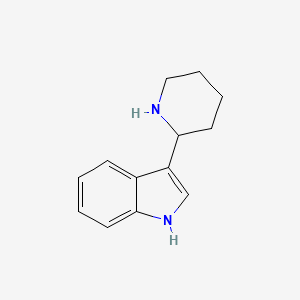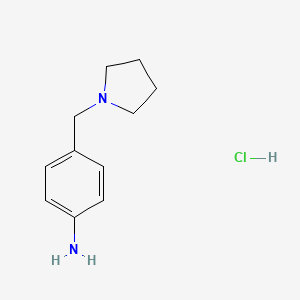
4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride
描述
4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride is a research chemical . It has an empirical formula of C11H18Cl2N2 and a molecular weight of 249.18 . The compound is part of a class of nitrogen heterocycles known as pyrrolidines, which are widely used by medicinal chemists to develop compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to an aniline group via a methylene bridge . The SMILES string for this compound is NC(C=C1)=CC=C1CN2CCCC2.[H]Cl.[H]Cl .Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C11H18Cl2N2 and it has a molecular weight of 249.18 .作用机制
4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride acts as a nucleophile, meaning that it reacts with electrophiles to form a new bond. This is due to the presence of a lone pair of electrons on the nitrogen atom, which can be donated to the electrophile. This reaction can occur with a variety of electrophiles, including acids, bases, and other organic compounds.
Biochemical and Physiological Effects
This compound can act as an enzyme inhibitor, meaning that it can block the activity of enzymes. This can be used to study the function of enzymes in biochemical and physiological processes. In addition, this compound can act as a substrate for certain enzymes, meaning that it can be used to study the catalytic activity of the enzyme.
实验室实验的优点和局限性
4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride has several advantages for use in laboratory experiments. It is insoluble in water, meaning that it can be used in aqueous solutions without the risk of contamination. It is also relatively stable, meaning that it can be stored for long periods of time without significant degradation. However, it is toxic, so it should be handled with caution.
未来方向
There are several potential future directions for research involving 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride. It could be used to study the mechanism of action of other enzymes and to synthesize new compounds for use in pharmaceuticals. In addition, it could be used to study the effects of drugs on biochemical and physiological processes, such as inflammation and cellular metabolism. Finally, it could be used to study the structure and function of proteins and other biomolecules.
科学研究应用
4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as amines, nitriles, esters, and ethers. It is also used to study biochemical and physiological processes, such as enzyme kinetics and protein folding. In addition, it is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics.
属性
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6H,1-2,7-9,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAQNMHHJOVWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



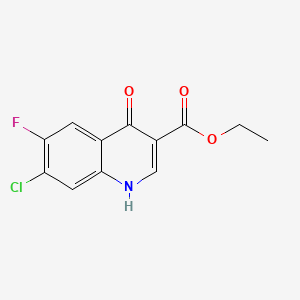
![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B3024111.png)
